molecular formula C16H15N3O4 B13094024 Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13094024
M. Wt: 313.31 g/mol
InChI Key: ABHMONHFLFUORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a benzyl ester moiety in its structure suggests that it might exhibit interesting chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One possible route could be:

    Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be constructed through cyclization reactions.

    Nitration: Introduction of the nitro group can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group can be esterified using benzyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like pyridine.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Carboxylic Acid: From the hydrolysis of the ester group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nitro and ester groups.

    Medicine: Potential use as a lead compound in drug discovery for its biological activity.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid form, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,6-naphthyridine: Lacks the benzyl ester group.

    Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Has an amino group instead of a nitro group.

    Benzyl 3-nitroquinoline-6-carboxylate: Contains a quinoline core instead of a naphthyridine core.

Uniqueness

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its nitro group, benzyl ester, and naphthyridine core, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine class of compounds. Its structure features a nitro group and a benzyl ester moiety, which are critical for its biological activity. The compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N2O3
CAS Number1416713-17-1
Molecular Weight284.31 g/mol

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. This compound has been investigated for its ability to modulate cell cycle progression and promote cell death in tumor cells.

A study highlighted that naphthyridine derivatives can activate apoptosis pathways in human leukemia cells, suggesting that similar mechanisms may be applicable to benzyl 3-nitro derivatives . The compound's potential to inhibit cancer cell proliferation is attributed to its ability to interfere with critical cellular processes.

Antimicrobial Activity

Naphthyridine compounds have also been explored for their antimicrobial properties. Benzyl 3-nitro derivatives have shown efficacy against various bacterial strains. For example, studies on related structures demonstrated significant inhibition of bacterial growth, indicating that this compound may exhibit similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridines has been documented in several studies. Compounds within this class have demonstrated the ability to inhibit nitric oxide production in macrophage cell lines. This suggests that benzyl 3-nitro derivatives could also possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of naphthyridine derivatives:

  • Anticancer Activity : A study reported that a related naphthyridine derivative induced apoptosis in Kasumi-1 human myeloid leukemia cells at concentrations as low as 7 μM .
  • Antimicrobial Efficacy : Research on structurally similar compounds demonstrated significant antimicrobial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
  • Anti-inflammatory Action : Derivatives showed strong inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with IC50 values ranging from 7.73–15.09 μM .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

benzyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C16H15N3O4/c20-16(23-11-12-4-2-1-3-5-12)18-7-6-15-13(10-18)8-14(9-17-15)19(21)22/h1-5,8-9H,6-7,10-11H2

InChI Key

ABHMONHFLFUORP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.